5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide
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Overview
Description
5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring substituted with dichlorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorophenyl acetic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. The reaction conditions often require a solvent like dichloromethane and a catalyst such as DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Chemical Reactions Analysis
5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Scientific Research Applications
5-(2,4-Dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar compounds to 5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide include:
2-(2,4-Dichlorophenyl)-1-(2-methoxyphenyl)-1-(2-pyridinyl)-2-propanol: This compound shares structural similarities but differs in its functional groups and overall activity.
Diethyl 4-(2,4-dichlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: Another structurally related compound with distinct chemical properties and applications.
Properties
Molecular Formula |
C19H15Cl2NO3 |
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Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c1-11-14(19(23)22-16-5-3-4-6-17(16)24-2)10-18(25-11)13-8-7-12(20)9-15(13)21/h3-10H,1-2H3,(H,22,23) |
InChI Key |
LIWWRJMORPLDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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